molecular formula C21H24FNO4S B11401104 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B11401104
M. Wt: 405.5 g/mol
InChI Key: QMQKBCFTFCURHS-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenoxy group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide typically involves multiple steps:

  • Formation of the Dimethylphenoxy Intermediate: : The initial step involves the preparation of the 2,3-dimethylphenoxy intermediate. This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,3-dimethylphenyl chloride.

  • Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: : The next step involves the synthesis of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate. This can be prepared by oxidizing tetrahydrothiophene using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.

  • Coupling Reaction: : The final step involves the coupling of the two intermediates with 2-fluorobenzylamine and acetic anhydride under controlled conditions to form the target compound. This step may require the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process would be optimized for efficiency and yield. This might involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalyst Optimization: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in the treatment of diseases due to its bioactive properties.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The dioxidotetrahydrothiophenyl group could interact with sulfur-containing enzymes, while the fluorobenzyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group, potentially altering its reactivity and binding properties.

    2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylacetamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

Uniqueness

The presence of the dioxidotetrahydrothiophenyl group and the fluorobenzyl group in 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H24FNO4S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24FNO4S/c1-15-6-5-9-20(16(15)2)27-13-21(24)23(18-10-11-28(25,26)14-18)12-17-7-3-4-8-19(17)22/h3-9,18H,10-14H2,1-2H3

InChI Key

QMQKBCFTFCURHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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